REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1C(=O)C.[N:12]1C=CC=[CH:14][CH:13]=1.P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:14][C:13]1[O:1][C:2]2[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=2[N:12]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×250 mL) and 5% aqueous HCl (250 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
toluene (200 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of acetonitrile (150 mL) and dimethylacetamide (25 mL)
|
Type
|
CUSTOM
|
Details
|
to exceed 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
WASH
|
Details
|
was washed with water (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 97 mmol | |
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |